Cas no 835898-37-8 (5-Bromo-2-Phenylmethoxybenzonitrile)

5-Bromo-2-Phenylmethoxybenzonitrile 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 5-bromo-2-(phenylmethoxy)-
- 2-(benzyloxy)-5-bromobenzonitrile
- 2-Benzyloxy-5-bromo-benzonitrile
- 5-Bromo-2-(phenylmethoxy)benzonitrile (ACI)
- 5-Bromo-2-Phenylmethoxybenzonitrile
-
- MDL: MFCD01446695
- インチ: 1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
- InChIKey: PEIVFKIPZRHNDR-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(OCC2C=CC=CC=2)=CC=C(Br)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
5-Bromo-2-Phenylmethoxybenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB461910-1 g |
2-(Benzyloxy)-5-bromobenzonitrile |
835898-37-8 | 1g |
€904.60 | 2023-07-18 | ||
eNovation Chemicals LLC | D960420-250mg |
2-(benzyloxy)-5-bromobenzonitrile |
835898-37-8 | 95% | 250mg |
$370 | 2024-06-06 | |
eNovation Chemicals LLC | D960420-100mg |
2-(benzyloxy)-5-bromobenzonitrile |
835898-37-8 | 95% | 100mg |
$225 | 2024-06-06 | |
eNovation Chemicals LLC | D966991-250mg |
2-Benzyloxy-5-bromo-benzonitrile |
835898-37-8 | 95% | 250mg |
$340 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0287-250mg |
2-Benzyloxy-5-bromo-benzonitrile |
835898-37-8 | 98% | 250mg |
1687.6CNY | 2021-05-08 | |
eNovation Chemicals LLC | D960420-1g |
2-(benzyloxy)-5-bromobenzonitrile |
835898-37-8 | 95% | 1g |
$725 | 2024-06-06 | |
eNovation Chemicals LLC | D966991-500mg |
2-Benzyloxy-5-bromo-benzonitrile |
835898-37-8 | 95% | 500mg |
$455 | 2024-07-28 | |
abcr | AB461910-100mg |
2-(Benzyloxy)-5-bromobenzonitrile; . |
835898-37-8 | 100mg |
€300.40 | 2025-02-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412752-50mg |
5-Bromo-2-(phenylmethoxy)benzonitrile |
835898-37-8 | 98% | 50mg |
¥1630.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412752-1g |
5-Bromo-2-(phenylmethoxy)benzonitrile |
835898-37-8 | 98% | 1g |
¥6511.00 | 2024-07-28 |
5-Bromo-2-Phenylmethoxybenzonitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Sodium thiosulfate Solvents: Water
ごうせいかいろ 3
ごうせいかいろ 4
1.2 3 h, reflux
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetic anhydride , Pyridine ; 4 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
ごうせいかいろ 5
2.1 Catalysts: Iodine Solvents: Acetonitrile ; 12 h, 35 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
ごうせいかいろ 6
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
ごうせいかいろ 7
5-Bromo-2-Phenylmethoxybenzonitrile Raw materials
- 5-Bromo-2-hydroxybenzaldehyde
- 2-(Benzyloxy)-5-bromobenzaldehyde
- 4-Hydroxybenzonitrile
- N-Bromosuccinimide
- 2-(benzyloxy)benzonitrile
- 5-Bromo-2-hydroxybenzonitrile
5-Bromo-2-Phenylmethoxybenzonitrile Preparation Products
5-Bromo-2-Phenylmethoxybenzonitrile 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
5-Bromo-2-Phenylmethoxybenzonitrileに関する追加情報
Research Brief on 5-Bromo-2-Phenylmethoxybenzonitrile (CAS: 835898-37-8): Recent Advances and Applications
5-Bromo-2-Phenylmethoxybenzonitrile (CAS: 835898-37-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, pharmacological properties, and potential therapeutic uses.
Recent literature indicates that 5-Bromo-2-Phenylmethoxybenzonitrile serves as a versatile building block in organic synthesis. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative disorders. The compound's bromine and nitrile functional groups allow for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.
In addition to its synthetic applications, 5-Bromo-2-Phenylmethoxybenzonitrile has been investigated for its direct biological activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit moderate inhibitory activity against COX-2, suggesting potential anti-inflammatory effects. The researchers attributed this activity to the compound's ability to interact with the hydrophobic pocket of the COX-2 enzyme, as revealed by molecular docking studies.
The pharmacokinetic properties of 5-Bromo-2-Phenylmethoxybenzonitrile and its derivatives have also been a subject of recent research. A preclinical study published in European Journal of Pharmaceutical Sciences (2023) evaluated the metabolic stability and permeability of several derivatives, identifying promising candidates with improved oral bioavailability. These findings are particularly relevant for the development of orally administered drugs targeting chronic inflammatory conditions.
From a safety perspective, recent toxicological assessments of 5-Bromo-2-Phenylmethoxybenzonitrile have provided valuable insights. A 2024 study in Chemical Research in Toxicology reported that the compound shows favorable toxicity profiles in vitro, with no significant cytotoxicity observed at therapeutic concentrations. However, the researchers noted that further in vivo studies are needed to fully assess its safety profile.
Looking ahead, the potential applications of 5-Bromo-2-Phenylmethoxybenzonitrile appear promising. Several pharmaceutical companies have included derivatives of this compound in their drug discovery pipelines, particularly for oncology and inflammation-related indications. The compound's structural features make it an attractive scaffold for the development of targeted therapies, and ongoing research is expected to uncover additional therapeutic applications in the coming years.
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